molecular formula C9H9NO4 B1357881 2,3-Dimethyl-6-nitrobenzoic acid CAS No. 90564-16-2

2,3-Dimethyl-6-nitrobenzoic acid

Cat. No. B1357881
CAS RN: 90564-16-2
M. Wt: 195.17 g/mol
InChI Key: ZBDQMAHZWQQWSG-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-nitrobenzoic acid is a chemical compound with the CAS Number: 90564-16-2 . It has a molecular weight of 195.17 and is a powder at room temperature .


Synthesis Analysis

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . A synthetic method for 2-nitro-3-methylbenzoic acid involves reacting powdery m-methyl benzoic acid with nitric acid at -30 to -15 ℃ to obtain a nitration reaction liquid .


Molecular Structure Analysis

The IUPAC name for this compound is 2,3-dimethyl-6-nitrobenzoic acid . The InChI code for this compound is 1S/C9H9NO4/c1-5-3-4-7 (10 (13)14)8 (6 (5)2)9 (11)12/h3-4H,1-2H3, (H,11,12) .


Chemical Reactions Analysis

Nitro compounds, such as 2,3-Dimethyl-6-nitrobenzoic acid, can react with all bases, both organic (for example, the amines) and inorganic .


Physical And Chemical Properties Analysis

2,3-Dimethyl-6-nitrobenzoic acid is a powder at room temperature . It has a melting point of 170-171 degrees Celsius .

Scientific Research Applications

Sulfhydryl Groups Determination

A water-soluble aromatic disulfide, useful for determining sulfhydryl groups in biological materials, involves 2-nitrobenzoic acid derivatives. This research highlights its effectiveness in analyzing blood and other biological samples for sulfhydryl content (Ellman, 1959).

Heterocyclic Synthesis

2-nitrobenzoic acid compounds, including 2,3-Dimethyl-6-nitrobenzoic acid, are utilized in the synthesis of heterocyclic compounds. For instance, the synthesis of 2-methylindole-4-carboxylic acid and related compounds, demonstrates the chemical versatility of these compounds in organic synthesis (Ames & Ribeiro, 1976).

Supramolecular Aggregation

Research into the charge-transfer complexation of m-nitrobenzoic acid with aromatic hydrocarbons reveals size and shape selectivity. This indicates the potential use of such compounds in creating structured networks and inclusion lattices, essential in material science and nanotechnology (Suzuki et al., 1999).

Nitration Reactions

Studies on the nitration of 2,3-dimethylbenzo[b]thiophen show the formation of various nitrobenzoic acid derivatives, including 2,3-Dimethyl-6-nitrobenzoic acid. These findings are significant in understanding the mechanisms and products of nitration reactions in organic chemistry (Cooper & Scrowston, 1972).

Synthesis of Organic Compounds

The use of nitrobenzoic acid derivatives, including 2,3-Dimethyl-6-nitrobenzoic acid, is critical in the synthesis of various organic compounds. This includes the creation of substituted ethanols and ethyl esters, showcasing the role of these compounds in diverse synthetic routes (Amiri-Attou et al., 2005).

Tryptophan Precursor Synthesis

Nitrobenzoic acid derivatives are used in the synthesis of tryptophan precursors, highlighting their significance in the synthesis of biologically relevant molecules and potential applications in pharmaceuticals (Tanaka, Yasuo, & Torii, 1989).

Safety And Hazards

This compound is considered hazardous. It can cause serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Relevant Papers Several papers have been published on nitrobenzoic acids and their derivatives . These papers discuss various aspects such as their synthesis, properties, and potential applications.

properties

IUPAC Name

2,3-dimethyl-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-3-4-7(10(13)14)8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDQMAHZWQQWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901301923
Record name 2,3-Dimethyl-6-nitrobenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID901301923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-6-nitrobenzoic acid

CAS RN

90564-16-2
Record name 2,3-Dimethyl-6-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90564-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-6-nitrobenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID901301923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethyl-6-nitrobenzoic acid
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